1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one physicochemical properties and exact mass
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one physicochemical properties and exact mass
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties and exact mass of the compound 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one. As a molecule of interest within contemporary drug discovery and development, a thorough understanding of its fundamental characteristics is paramount for researchers. This document synthesizes available data, presents computationally predicted properties, and outlines experimental methodologies for their validation. The guide is structured to provide both a quick reference and an in-depth resource, incorporating expert insights into the rationale behind analytical techniques and data interpretation.
Introduction
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic potential, including antiviral and antidiabetic activities.[1][3] The specific compound, 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one, with the chemical formula C12H16N2O, is a subject of growing interest due to its unique substitution pattern which is anticipated to modulate its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a comprehensive resource on its core physicochemical attributes, which are critical for its advancement in research and development pipelines.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to all stages of drug development, from initial screening to formulation. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.
Summary of Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one. It is important to note that while the molecular formula and weight are established, many of the other properties are computationally predicted and await experimental verification.
| Property | Value | Source/Method |
| Molecular Formula | C12H16N2O | - |
| Molecular Weight | 204.27 g/mol | [4] |
| Exact Mass | 204.1263 g/mol | Calculated |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Solubility | Not available | Experimental determination required |
| pKa | Not available | Prediction suggests weak basicity |
| LogP (Octanol-Water Partition Coefficient) | Not available | Prediction suggests moderate lipophilicity |
In-Depth Analysis of Properties
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Molecular Formula and Weight: The molecular formula, C12H16N2O, and the corresponding molecular weight of 204.27 g/mol are foundational identifiers for this compound.[4]
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Exact Mass: The exact mass, also known as the monoisotopic mass, is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).[5] For C12H16N2O, the calculated exact mass is 204.1263 Da. This value is crucial for high-resolution mass spectrometry (HRMS) analysis, which is used for definitive identification and purity assessment of the compound.
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Predicted Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. While experimental data is unavailable, computational models based on the structure of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one suggest a moderate LogP value. The presence of the phenyl and propan-2-yl groups contributes to its lipophilic character, while the imidazolidin-2-one ring provides some degree of polarity.
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Predicted Acidity/Basicity (pKa): The pKa value indicates the strength of an acid or base. The imidazolidin-2-one ring contains nitrogen atoms that can exhibit weak basicity. The exact pKa is dependent on the electronic environment and would require experimental determination, likely through potentiometric titration or UV-Vis spectroscopy.
Experimental Protocols for Property Determination
To move beyond computational predictions, rigorous experimental validation is essential. The following section outlines standard protocols for determining key physicochemical properties. The choice of method is dictated by the nature of the compound and the required precision.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Methodology: Capillary Melting Point Determination [6]
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Sample Preparation: A small, dry sample of crystalline 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Determination of Aqueous Solubility
Solubility is a critical parameter influencing a drug's bioavailability.
Methodology: Shake-Flask Method [7]
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Sample Preparation: An excess amount of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthesis and Structural Elucidation
The synthesis of imidazolidin-2-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted N-(2-aminoethyl)aniline derivative with a carbonyl source.[8][9]
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway to 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one.
Structural confirmation would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Relevance in Drug Development
The physicochemical properties of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one directly impact its potential as a drug candidate. Its predicted moderate lipophilicity suggests it may have favorable absorption and distribution characteristics. Further investigation into its solubility and metabolic stability will be crucial in assessing its overall drug-like properties. The imidazolidin-2-one core is known to be metabolically stable, which is a desirable feature in drug design.
Logical Relationship of Properties to Drug Viability:
Caption: Interplay of physicochemical properties and their influence on pharmacokinetic profiles and overall drug viability.
Conclusion
This technical guide has provided a foundational understanding of the physicochemical properties and exact mass of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one. While key identifiers such as molecular formula, weight, and exact mass are established, this document highlights the necessity for experimental determination of properties like melting point, solubility, and pKa to validate and refine computational predictions. The outlined experimental protocols serve as a practical starting point for researchers. A comprehensive grasp of these fundamental characteristics is indispensable for the rational design and development of novel therapeutics based on this promising chemical scaffold.
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